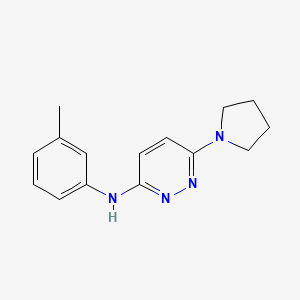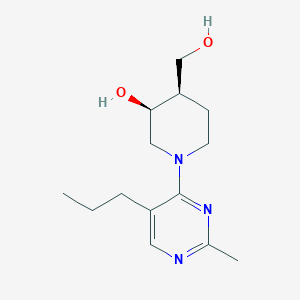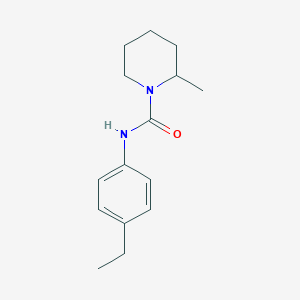
N-(4-fluorobenzylidene)-6-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorobenzylidene)-6-quinolinamine, also known as FBQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FBQ is a fluorescent dye that can be used for imaging purposes in biological systems. It has also been studied for its potential therapeutic applications in cancer treatment.
科学研究应用
N-(4-fluorobenzylidene)-6-quinolinamine has been extensively studied for its applications in various scientific research fields. One of the most significant applications of this compound is its use as a fluorescent probe for imaging purposes in biological systems. This compound has been shown to have high quantum yield and excellent photostability, making it an ideal candidate for imaging applications.
This compound has also been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have a synergistic effect when used in combination with other anticancer drugs.
作用机制
The mechanism of action of N-(4-fluorobenzylidene)-6-quinolinamine is not fully understood. However, it has been suggested that this compound exerts its anticancer effects by inhibiting the activity of the PI3K/Akt/mTOR signaling pathway. This pathway is known to be overactivated in many types of cancer, leading to uncontrolled cell growth and proliferation.
Biochemical and physiological effects:
This compound has been shown to have low toxicity and good biocompatibility in vitro. It has also been shown to have good cell permeability, allowing it to penetrate cell membranes and reach its target site. However, further studies are needed to determine the long-term effects of this compound on living organisms.
实验室实验的优点和局限性
N-(4-fluorobenzylidene)-6-quinolinamine has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can be used for imaging purposes in biological systems. It is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, this compound also has some limitations for lab experiments. Its fluorescence properties can be affected by various factors such as pH and temperature, which can lead to inaccurate results. This compound also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
N-(4-fluorobenzylidene)-6-quinolinamine has several potential future directions for scientific research. One of the most promising directions is its use as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration route for this compound in vivo.
This compound can also be modified to improve its fluorescence properties, such as increasing its quantum yield and photostability. This can lead to more accurate and reliable imaging results in biological systems.
In conclusion, this compound has significant potential for scientific research applications. Its fluorescent properties make it an ideal candidate for imaging purposes in biological systems, and its potential therapeutic applications in cancer treatment make it a promising area of research. Further studies are needed to fully understand the mechanism of action of this compound and its long-term effects on living organisms.
合成方法
N-(4-fluorobenzylidene)-6-quinolinamine can be synthesized by the condensation reaction between 4-fluorobenzaldehyde and 6-aminoquinoline. The reaction is carried out in the presence of a catalyst such as acetic acid and refluxed for several hours. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques such as NMR and IR.
属性
IUPAC Name |
1-(4-fluorophenyl)-N-quinolin-6-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2/c17-14-5-3-12(4-6-14)11-19-15-7-8-16-13(10-15)2-1-9-18-16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFCYMKHZZAOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N=CC3=CC=C(C=C3)F)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342429 |
Source


|
| Record name | 6-Quinolinamine, N-[(4-fluorophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84922-28-1 |
Source


|
| Record name | 6-Quinolinamine, N-[(4-fluorophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{1-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B5490258.png)
![1-(2,4-dimethoxyphenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5490259.png)
![2-(2-methylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5490265.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-(3-methyl-2-furoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5490273.png)

![N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea](/img/structure/B5490288.png)
![ethyl 2'-amino-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B5490296.png)

![N-{[(2R)-1-ethylpyrrolidin-2-yl]methyl}-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5490310.png)


![6-methyl-3-(4-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5490332.png)
![1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane](/img/structure/B5490340.png)
![2-(2,3-dimethylphenoxy)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5490346.png)
